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Compound of Interest

Compound Name: Diethyl tartrate

Cat. No.: B121065 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diethyl tartrate (DET)

as a chiral ligand in asymmetric catalysis. The primary focus is on the Sharpless Asymmetric

Epoxidation, a cornerstone reaction in synthetic organic chemistry. Additionally, other notable

applications, including asymmetric cyclopropanation and aldol-type reactions, are discussed.

Detailed experimental protocols and quantitative data are presented to facilitate the practical

application of these methods in research and development.

Sharpless Asymmetric Epoxidation
The Sharpless asymmetric epoxidation is a highly reliable and enantioselective method for the

conversion of primary and secondary allylic alcohols to 2,3-epoxyalcohols.[1][2][3] This reaction

utilizes a catalyst system composed of titanium tetraisopropoxide (Ti(OiPr)₄), diethyl tartrate
(DET), and an oxidant, typically tert-butyl hydroperoxide (TBHP).[1][2][3] The choice of the DET

enantiomer, either (+)-diethyl L-tartrate or (-)-diethyl D-tartrate, dictates the stereochemistry of

the resulting epoxide, allowing for predictable and controlled synthesis of chiral building blocks.

[4]

The active catalyst is believed to be a dimer of [Ti(tartrate)(OR)₂].[1] The presence of 3Å or 4Å

molecular sieves is often necessary to ensure high catalytic turnover and enantioselectivity,

especially when using catalytic amounts of the titanium complex.[5][6]
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A well-established mnemonic allows for the prediction of the epoxide's stereochemistry. When

the allylic alcohol is drawn in the plane of the double bond with the hydroxyl group in the

bottom right corner, (+)-DET directs epoxidation to the bottom face, while (-)-DET directs it to

the top face.[2][4]

Quantitative Data for Sharpless Asymmetric Epoxidation
The following table summarizes the results for the Sharpless asymmetric epoxidation of various

allylic alcohols using (+)-diethyl tartrate.

Substrate
Product
Configuration

Yield (%)
Enantiomeric
Excess (ee, %)

Geraniol (2S,3S) 77 >95

(E)-2-Hexen-1-ol (2S,3S) 85-95 96

Cinnamyl alcohol (2S,3S) >95 90-95

(Z)-2-Methylhept-2-

enol
(2S,3R) 80 89

Allyl alcohol (2S) ~15 73

Data compiled from multiple sources. Yields and ee values are representative and can vary

based on specific reaction conditions.

Experimental Protocols
Protocol 1: Catalytic Sharpless Asymmetric Epoxidation of Geraniol

This protocol is a representative example for a catalytic Sharpless epoxidation.[4][7]

Materials:

Geraniol

Titanium(IV) isopropoxide (Ti(OiPr)₄)

(+)-Diethyl L-tartrate ((+)-DET)
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tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene or decane

Powdered 3Å or 4Å molecular sieves

Anhydrous dichloromethane (CH₂Cl₂)

10% aqueous tartaric acid solution

Saturated aqueous sodium chloride solution (brine)

Anhydrous sodium sulfate (Na₂SO₄)

Inert gas (Argon or Nitrogen)

Procedure:

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer,

thermometer, and an inert gas inlet, add powdered 3Å molecular sieves (approximately 0.5 g

per 10 mmol of allylic alcohol).

Add anhydrous CH₂Cl₂ and cool the suspension to -20 °C in a dry ice/acetone bath.

To the stirred suspension, add (+)-DET (0.06 eq.) followed by Ti(OiPr)₄ (0.05 eq.). Stir the

mixture for 30 minutes at -20 °C to form the chiral catalyst.

Add geraniol (1.0 eq.) to the reaction mixture.

Slowly add the anhydrous TBHP solution (1.5-2.0 eq.) dropwise, ensuring the internal

temperature remains below -15 °C.

Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography

(TLC).

Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and

allow the mixture to warm to room temperature.[4]

Stir vigorously for 1 hour. A biphasic mixture will form.
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Separate the layers and extract the aqueous layer with CH₂Cl₂.

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure.

Purify the crude epoxy alcohol by flash column chromatography on silica gel.

Protocol 2: Stoichiometric Sharpless Asymmetric Epoxidation of (E)-2-Hexen-1-ol

This protocol details the stoichiometric version of the reaction, which can be beneficial for less

reactive substrates.[8][9]

Materials:

(E)-2-Hexen-1-ol

(+)-Diethyl L-tartrate ((+)-DET)

Titanium(IV) isopropoxide (Ti(OiPr)₄)

Anhydrous tert-butyl hydroperoxide (TBHP) in toluene

Anhydrous dichloromethane (CH₂Cl₂)

10% aqueous NaOH solution pre-cooled to 0 °C

Saturated aqueous sodium chloride solution (brine)

Anhydrous sodium sulfate

Procedure:

In a flame-dried round-bottom flask under an inert atmosphere, dissolve (+)-DET (1.1 eq.) in

anhydrous CH₂Cl₂ and cool to -20 °C.

Add Ti(OiPr)₄ (1.0 eq.) to the solution and stir for 5 minutes.

Add (E)-2-hexen-1-ol (1.0 eq.) to the mixture.
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Slowly add the pre-cooled (-20 °C) anhydrous TBHP solution in toluene (2.0 eq.),

maintaining the internal temperature below -10 °C.

Stir the reaction mixture at -20 °C for the specified time (typically 1-4 hours), monitoring by

TLC.

Quench the reaction by adding 10% aqueous NaOH solution pre-cooled to 0 °C.

Stir the biphasic mixture vigorously at 0 °C for 1 hour until the two phases become clear.

Separate the layers and extract the aqueous layer with diethyl ether.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the resulting epoxy alcohol by flash column chromatography.

Catalytic Cycle and Experimental Workflow Diagrams

Catalytic Cycle

[Ti₂(tartrate)₂(OR)₄]

[Ti₂(tartrate)₂(OR)₃(O-Allyl)]

+ Allylic
- ROH

Allylic Alcohol

t-BuOOH

[Ti₂(tartrate)₂(OR)₂(O-Allyl)(OO-tBu)]

+ t-BuOOH
- ROH

Epoxy AlcoholOxygen Transfer

t-BuOH
+ 2 ROH
- t-BuOH

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121065?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Catalytic cycle of the Sharpless asymmetric epoxidation.

1. Catalyst Preparation
(Ti(OiPr)₄ + DET in CH₂Cl₂ at -20°C)

2. Addition of Allylic Alcohol

3. Addition of TBHP

4. Reaction at -20°C

5. Quenching

6. Aqueous Workup

7. Purification

Chiral Epoxy Alcohol

Click to download full resolution via product page
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Caption: General experimental workflow for Sharpless asymmetric epoxidation.

Asymmetric Cyclopropanation
Diethyl tartrate can also be employed as a chiral ligand in the asymmetric cyclopropanation of

allylic alcohols, often in a modification of the Simmons-Smith reaction. While various chiral

ligands have been explored for this transformation, those derived from tartaric acid have shown

utility. However, enantiomeric excesses are often lower compared to the Sharpless epoxidation.

[10]

Quantitative Data for Asymmetric Cyclopropanation
Substrate Chiral Ligand Yield (%)

Enantiomeric
Excess (ee, %)

Cinnamyl alcohol Diethyl tartrate Moderate <65

Data indicates that while feasible, diethyl tartrate is not the optimal ligand for achieving high

enantioselectivity in this reaction compared to other ligands like TADDOLs.[10]

Experimental Protocol
Protocol 3: Asymmetric Simmons-Smith Cyclopropanation of an Allylic Alcohol

This is a general procedure and optimization is likely required for specific substrates.

Materials:

Allylic alcohol

Diethylzinc (ZnEt₂)

Diiodomethane (CH₂I₂)

(+)-Diethyl L-tartrate ((+)-DET)

Anhydrous solvent (e.g., dichloromethane or toluene)

Inert gas (Argon or Nitrogen)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b121065?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/ja0108382
https://www.benchchem.com/product/b121065?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/ja0108382
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121065?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

To a flame-dried flask under an inert atmosphere, add the allylic alcohol and anhydrous

solvent.

Cool the solution to 0 °C.

Add a solution of diethylzinc (1.1 eq.) dropwise and stir for 30 minutes.

In a separate flask, prepare a solution of (+)-DET (0.1-0.2 eq.) in the same anhydrous

solvent.

Add the (+)-DET solution to the reaction mixture and stir for an additional 30 minutes at 0 °C.

Add a solution of diiodomethane (1.1 eq.) dropwise, maintaining the temperature at 0 °C.

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride

(NH₄Cl).

Extract the product with diethyl ether, wash the combined organic layers with brine, dry over

anhydrous sodium sulfate, and concentrate.

Purify the product by flash column chromatography.

Asymmetric Aldol-Type Reactions
Derivatives of diethyl tartrate have been used as chiral ligands in asymmetric aldol-type

reactions, for instance, in the enantioselective addition of diethylzinc to aldehydes and ketones.

[11][12]

Quantitative Data for Asymmetric Addition of Diethylzinc
to Aldehydes
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Aldehyde
Chiral Ligand (DET
derivative)

Yield (%)
Enantiomeric
Excess (ee, %)

p-

Chlorobenzaldehyde

Tartaric acid amide

derivative
High up to 56

This data highlights the use of tartrate-derived ligands in achieving moderate enantioselectivity

in this class of reactions.[12]

Experimental Protocol
Protocol 4: Enantioselective Addition of Diethylzinc to an Aldehyde

This protocol uses a tartrate-derived amide as the chiral ligand.

Materials:

Aldehyde (e.g., p-chlorobenzaldehyde)

Diethylzinc (ZnEt₂)

Titanium(IV) isopropoxide (Ti(OiPr)₄)

Chiral tartrate-derived ligand

Anhydrous toluene

Inert gas (Argon or Nitrogen)

Procedure:

In a flame-dried flask under an inert atmosphere, dissolve the chiral tartrate-derived ligand

(0.05 eq.) and Ti(OiPr)₄ (1.2 eq.) in anhydrous toluene.

Stir the resulting mixture for 10 minutes at room temperature.

Add the aldehyde (1.0 eq.).
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Add a solution of diethylzinc in hexanes (1.8 eq.) dropwise.

Stir the reaction at room temperature until completion (monitor by TLC).

Quench the reaction with 1 M HCl.

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over

anhydrous sodium sulfate, and concentrate.

Purify the product by flash column chromatography.

Conclusion
Diethyl tartrate and its derivatives are versatile and cost-effective chiral ligands for asymmetric

catalysis. The Sharpless asymmetric epoxidation stands out as a highly efficient and

predictable method for the synthesis of chiral epoxy alcohols, with broad applicability in the

synthesis of complex molecules. While its use in other transformations such as asymmetric

cyclopropanation and aldol reactions may result in lower enantioselectivities compared to more

specialized ligands, it remains a valuable tool in the arsenal of the synthetic chemist. The

detailed protocols provided herein serve as a practical guide for the implementation of these

important synthetic methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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